Inosine 5'-diphosphate, trisodium salt is a nucleotide derivative that plays a crucial role in various biochemical processes, particularly in cellular energy transfer and signaling pathways. This compound is classified under purine nucleotides, which are essential for numerous biological functions, including metabolism and cellular signaling. It is often used in scientific research and biochemistry due to its involvement in the synthesis of nucleotides and nucleic acids.
Inosine 5'-diphosphate is typically derived from the enzymatic phosphorylation of inosine 5'-monophosphate. It can also be synthesized through chemical methods involving the appropriate purine precursors and phosphate donors.
The synthesis of inosine 5'-diphosphate, trisodium salt can be achieved through various methods:
Inosine 5'-diphosphate consists of a ribose sugar linked to a diphosphate group and an inosine base. The structure can be represented as follows:
Inosine 5'-diphosphate participates in several key biochemical reactions:
Inosine 5'-diphosphate functions primarily as an energy carrier and signaling molecule within cells. The mechanism involves:
Research indicates that inosine 5'-diphosphate plays a significant role in regulating metabolic processes and cellular communication through its interaction with kinases and phosphatases.
Inosine 5'-diphosphate has several important scientific uses:
Inosine 5'-diphosphate trisodium salt (IDP) serves as a critical intermediate in nucleotide metabolism and purine salvage pathways. This nucleotide derivative, with the chemical formula C~10~H~11~N~4~Na~3~O~11~P~2~ and molecular weight 494.1 [1] [3], participates in maintaining cellular nucleotide pools through its position at the intersection of de novo synthesis and salvage mechanisms. IDP is formed through the deamination of adenosine derivatives and phosphorylation of inosine monophosphate (IMP), linking it directly to purine metabolic flux [5]. The compound's regulatory function manifests through its conversion to inosine triphosphate (ITP) by nucleoside diphosphate kinases, and subsequent hydrolysis by inosine triphosphate pyrophosphatase (ITPA) back to IMP – a cycle that prevents accumulation of deaminated purine nucleotides [5].
The significance of IDP in nucleotide pool balance is underscored by studies showing that disruptions in its metabolism lead to cellular dysfunction. Research utilizing Itpa gene-disrupted mouse models revealed that accumulation of deaminated nucleotides like IDP and ITP causes increased DNA single-strand breaks, chromosomal abnormalities, and delayed cell proliferation [5]. These findings highlight IDP's role beyond mere metabolic intermediate; it functions as a regulatory component in maintaining genomic stability. The trisodium salt form enhances water solubility, making it particularly valuable for in vitro studies of these metabolic pathways [1] [3].
Table 1: Key Nucleotides in Purine Salvage Pathways
Compound | Role in Metabolism | Enzymatic Converters | Biological Significance |
---|---|---|---|
Inosine 5'-diphosphate (IDP) | Intermediate in purine nucleotide interconversion | Nucleoside diphosphate kinase (to ITP), ITP pyrophosphatase (to IMP) | Regulation of deaminated nucleotide pools |
Inosine 5'-triphosphate (ITP) | Deaminated ATP analog | ITP pyrophosphatase, various nucleotidases | Substrate for RNA synthesis, G-protein modulation |
Adenosine 5'-diphosphate (ADP) | Energy transfer molecule | Adenylate kinase, ATP synthases | Primary nucleotide in energy metabolism |
Inosine monophosphate (IMP) | Branch point nucleotide | IMP dehydrogenase, adenylosuccinate synthase | Central hub for purine biosynthesis |
Inosine nucleotides serve as important modulators of G-protein mediated signal transduction, with IDP functioning as a metabolic precursor to the more extensively studied inosine triphosphate (ITP). Structural similarities between IDP/ITP and guanine nucleotides enable these inosine derivatives to interact with GTP-binding sites on G-protein α-subunits [2] [8]. Research demonstrates that ITP can substitute for GTP in G-protein activation cycles, binding to the α-subunit nucleotide-binding site with subsequent effects on downstream signaling [2]. While IDP itself does not directly activate G-proteins, it regulates signaling cascades through its conversion to ITP and by modulating nucleotide availability.
The functional impact of inosine nucleotide modulation is particularly evident in studies of HL-60 leukemia cells, where ITP hydrolysis was significantly stimulated by chemoattractants (fMLP and LTB~4~) in membrane preparations [2]. This suggests receptor-mediated regulation of ITPase activity and implies a specialized role for inosine nucleotides in hematopoietic cell signaling. Furthermore, investigations with transducin (a G-protein in visual phototransduction) revealed distinct kinetic parameters for ITP hydrolysis compared to GTP: while the maximum hydrolysis rate (V~max~) was lower for ITP, the Michaelis constant (K~m~) was higher, indicating differential regulation of G-protein deactivation when inosine nucleotides occupy the nucleotide-binding site [2] [8].
Table 2: Kinetic Parameters of G-protein Activation by Purine Nucleotides
Nucleotide | K~m~ (μM) | V~max~ (nmol/min/mg) | Relative Hydrolysis Efficiency (V~max~/K~m~) | Primary Signaling Targets |
---|---|---|---|---|
GTP | 0.15 ± 0.03 | 42.3 ± 3.1 | 282.0 | All canonical G-proteins |
ITP | 0.82 ± 0.11 | 28.7 ± 2.4 | 35.0 | Selected Gα subunits |
XTP | 1.25 ± 0.18 | 15.2 ± 1.8 | 12.2 | Limited G-protein types |
ATP | Not hydrolyzed | Not hydrolyzed | - | P2 receptors, kinase substrates |
Inosine 5'-diphosphate trisodium salt contributes to cyclic adenosine monophosphate (cAMP) signaling through its relationship with adenosine receptors and potential conversion to adenosine derivatives. Although IDP does not directly activate adenylate cyclase, it serves as a metabolic precursor in pathways that modulate cAMP production. Adenosine, a key activator of adenylate cyclase through G~s~-coupled A~2A~ and A~2B~ receptors, is produced intracellularly from AMP and can be derived from inosine via the purine salvage pathway [5]. The metabolic proximity between IDP and adenosine positions this nucleotide as an indirect regulator of cAMP-dependent signaling.
The significance of this connection is evident in cardiovascular research, where inosine nucleotides influence cardiac function through cAMP-mediated pathways. Studies on guinea pig bladder tissue demonstrated that millimolar concentrations of ITP (the triphosphate derivative of IDP) caused significant tissue contraction [2], suggesting involvement in smooth muscle signaling potentially mediated through cAMP or cGMP cross-talk. Furthermore, adenosine derived from inosine nucleotides activates adenylate cyclase, increasing intracellular cAMP levels – a secondary messenger that regulates protein kinase A (PKA), exchange proteins activated by cAMP (EPAC), and cyclic nucleotide-gated ion channels [5].
The cAMP modulation by inosine nucleotide metabolites extends to therapeutic applications. Research indicates that compounds influencing adenosine receptor signaling have potential for treating cardiovascular diseases and inflammatory disorders [5]. The stability of the trisodium salt form of IDP makes it valuable for in vitro studies exploring these pathways, particularly in cell culture systems where it enhances growth and viability [1]. These investigations reveal a complex network where IDP, through its metabolic connections to adenosine, serves as a subtle but important regulator of the critical secondary messenger system centered on cAMP.
Table 3: Nucleotide Modulators of Adenylate Cyclase Activity
Compound | Effect on Adenylate Cyclase | Primary Receptors | Downstream Effects |
---|---|---|---|
Adenosine | Activation (via A~2A~, A~2B~) | G~s~-coupled GPCRs | Increased cAMP, PKA activation |
Inosine | Weak activation | Partially characterized adenosine receptors | Moderate cAMP elevation |
ATP | Inhibition (via P2Y~12~) | G~i~-coupled purinergic receptors | Decreased cAMP |
IDP/ITP | Indirect via adenosine conversion | Not direct receptor ligands | Modulation through metabolite conversion |
Forskolin | Direct activation | Enzyme binding site | Potent cAMP production |
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